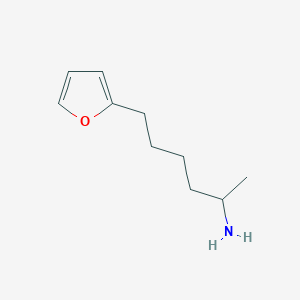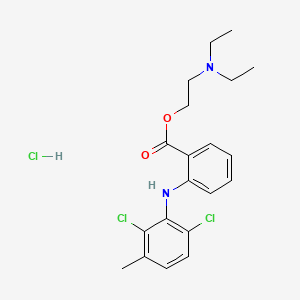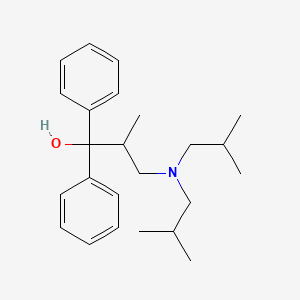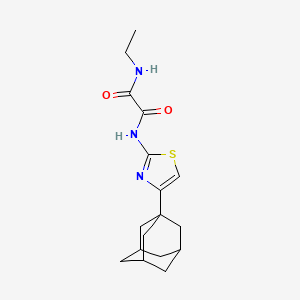
Buzepide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buzepide is a chemical compound with the molecular formula C22H28N2O. It is known for its role as an antispasmodic drug, which means it helps to suppress spasms, particularly those caused by smooth muscle contraction in tubular organs such as the stomach, intestine, or urinary bladder . This compound is also recognized for its cholinergic antagonist properties, meaning it binds to but does not activate cholinergic receptors, thereby blocking the actions of acetylcholine or cholinergic agonists .
Méthodes De Préparation
The synthesis of Buzepide involves several steps. One common method includes the reaction of 2-phenylacetamide with various reagents to introduce the necessary functional groups. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Buzepide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions of this compound can lead to the formation of amines or other reduced products. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Applications De Recherche Scientifique
Buzepide has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in different chemical transformations.
Biology: In biological research, this compound is studied for its interactions with proteins and other biomolecules.
Medicine: this compound is primarily used as an antispasmodic drug in medicine.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Buzepide involves its binding to cholinergic receptors without activating them. This binding blocks the actions of acetylcholine, a neurotransmitter that is involved in muscle contraction and other physiological processes. By blocking acetylcholine, this compound prevents muscle spasms and provides relief from conditions such as gastrointestinal and urinary bladder spasms .
Comparaison Avec Des Composés Similaires
Buzepide is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Diphenhydramine: An antihistamine with anticholinergic properties, used to treat allergies and motion sickness.
Atropine: A well-known anticholinergic drug used to treat bradycardia (slow heart rate) and as a pre-anesthetic to reduce saliva production.
Scopolamine: Another anticholinergic drug used to prevent motion sickness and postoperative nausea and vomiting.
This compound stands out due to its specific application as an antispasmodic drug and its unique chemical structure, which allows it to effectively block cholinergic receptors and prevent muscle spasms.
Propriétés
Numéro CAS |
3691-21-2 |
|---|---|
Formule moléculaire |
C22H28N2O |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
4-(azepan-1-yl)-2,2-diphenylbutanamide |
InChI |
InChI=1S/C22H28N2O/c23-21(25)22(19-11-5-3-6-12-19,20-13-7-4-8-14-20)15-18-24-16-9-1-2-10-17-24/h3-8,11-14H,1-2,9-10,15-18H2,(H2,23,25) |
Clé InChI |
SLJXUJZUTPFXRJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-2-nitrophenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11999165.png)

![[(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B11999181.png)

![3-methyl-2H-benzo[b][1,4]thiazine hydrochloride](/img/structure/B11999189.png)


![4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999206.png)

![Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate](/img/structure/B11999223.png)


![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11999241.png)
